

Molecular weight and formula of 2-Fluoro-5-nitroaniline

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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389

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An In-depth Technical Guide to 2-Fluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Fluoro-5-nitroaniline**, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines its key safety considerations.

Core Properties of 2-Fluoro-5-nitroaniline

2-Fluoro-5-nitroaniline is an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its chemical structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and an amine group.

Quantitative Data Summary

The key quantitative properties of **2-Fluoro-5-nitroaniline** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[3][4][5][6]
Linear Formula	FC ₆ H ₃ (NO ₂)NH ₂	[1][7][8]
Molecular Weight	156.11 g/mol	[1][5][7][9]
CAS Number	369-36-8	[3][4][5]
Melting Point	97-100 °C	
Appearance	Crystalline powder	[6]
Color	Ochre to light brown	[6]
Purity	≥98%	[1]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline

A common method for the synthesis of **2-Fluoro-5-nitroaniline** involves the selective reduction of 2,4-dinitrofluorobenzene. The following protocol is based on a procedure utilizing iron powder and acetic acid.[10]

Materials:

- 2,4-dinitrofluorobenzene
- Iron powder (electrolytic)
- Acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

- Ethanol

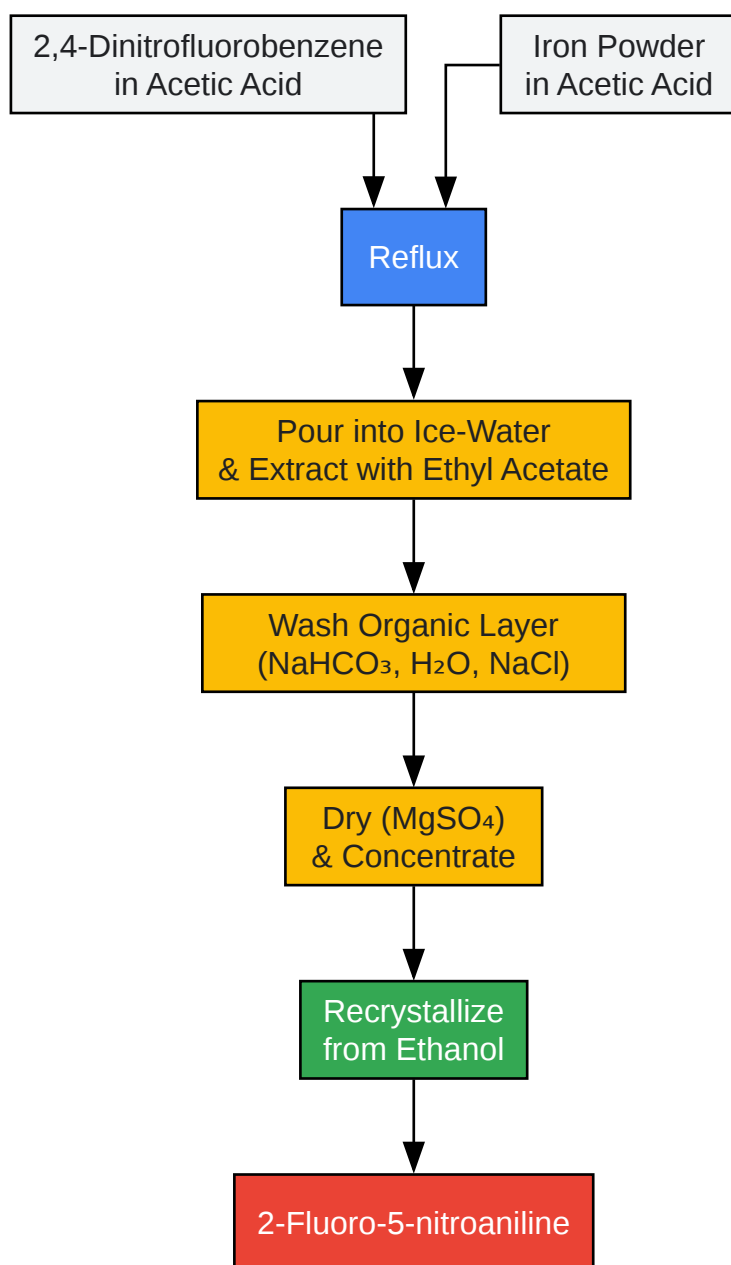
Procedure:

- A suspension of 8.1 g of iron powder in 100 ml of acetic acid is heated under reflux.
- A solution of 9 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid is added to the refluxing suspension.
- The resulting mixture is refluxed for an additional 10 minutes.
- The reaction mixture is then poured into ice-water and extracted with ethyl acetate.
- The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.
- The washed organic layer is dried over anhydrous magnesium sulfate and then concentrated.
- The crude product is recrystallized from ethanol to yield **2-fluoro-5-nitroaniline** as orange crystals.^[10]

This process typically yields approximately 5.3 g (70%) of **2-fluoro-5-nitroaniline**.^[10] An alternative method involves the use of stannous chloride in hydrochloric acid.^[10] Another reported synthesis uses powdered iron and 5% rhodium on alumina in a hydrogenation reactor.^[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-Fluoro-5-nitroaniline** from 2,4-dinitrofluorobenzene.



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Caption: Synthesis of **2-Fluoro-5-nitroaniline**.

Safety and Hazard Information

2-Fluoro-5-nitroaniline is classified as a flammable solid and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical. All

work should be conducted in a well-ventilated area, and sources of ignition should be avoided.
[8]

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